molecular formula C17H20N2O7S B13758586 Thymidine,5'-(4-methylbenzenesulfonate)

Thymidine,5'-(4-methylbenzenesulfonate)

Cat. No.: B13758586
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-SNTRVMSOSA-N
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Description

Thymidine,5’-(4-methylbenzenesulfonate) is a derivative of thymidine, a nucleoside that is a building block of deoxyribonucleic acid. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the 5’ position of the thymidine molecule. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine,5’-(4-methylbenzenesulfonate) typically involves the reaction of thymidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Thymidine+4-methylbenzenesulfonyl chlorideThymidine,5’-(4-methylbenzenesulfonate)+HCl\text{Thymidine} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{Thymidine,5'-(4-methylbenzenesulfonate)} + \text{HCl} Thymidine+4-methylbenzenesulfonyl chloride→Thymidine,5’-(4-methylbenzenesulfonate)+HCl

Industrial Production Methods

Industrial production of Thymidine,5’-(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thymidine,5’-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to thymidine and 4-methylbenzenesulfonic acid under acidic or basic conditions.

    Oxidation and Reduction: While the thymidine moiety can undergo oxidation and reduction reactions, the sulfonate group is generally stable under these conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted thymidine derivatives.

    Hydrolysis: Thymidine and 4-methylbenzenesulfonic acid.

    Oxidation and Reduction: Oxidized or reduced forms of thymidine.

Scientific Research Applications

Thymidine,5’-(4-methylbenzenesulfonate) is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and nucleoside chemistry.

    Biology: In studies involving deoxyribonucleic acid synthesis and repair.

    Medicine: As a precursor in the synthesis of antiviral and anticancer drugs.

    Industry: In the production of nucleoside analogs and other biochemical reagents.

Mechanism of Action

The mechanism of action of Thymidine,5’-(4-methylbenzenesulfonate) involves its incorporation into deoxyribonucleic acid during replication. The 4-methylbenzenesulfonate group can act as a protecting group, preventing unwanted reactions at the 5’ position of thymidine. This allows for selective modification of other positions on the nucleoside.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The parent compound without the sulfonate group.

    Thymidine,5’-(4-nitrobenzenesulfonate): A similar compound with a nitro group instead of a methyl group on the benzene ring.

    Thymidine,5’-(4-chlorobenzenesulfonate): A similar compound with a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

Thymidine,5’-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which provides specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in certain biochemical applications where these properties are advantageous.

Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1

InChI Key

RSEWNGNFIIXLHN-SNTRVMSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

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